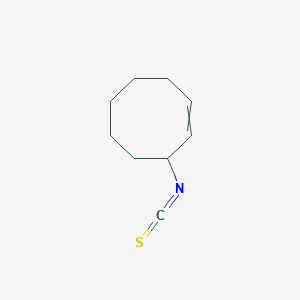
3-Isothiocyanatocyclooct-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isothiocyanatocyclooct-1-ene: is an organic compound characterized by the presence of an isothiocyanate group attached to a cyclooctene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isothiocyanatocyclooct-1-ene typically involves the reaction of cyclooctene with thiophosgene (CSCl2) in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isothiocyanate, which then reacts with the cyclooctene to form the desired product. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of safer and more environmentally friendly reagents and solvents is preferred in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 3-Isothiocyanatocyclooct-1-ene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine.
Substitution: The isothiocyanate group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like primary amines or alcohols can react with the isothiocyanate group under mild conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Thioureas or carbamates.
Scientific Research Applications
Chemistry: 3-Isothiocyanatocyclooct-1-ene is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. The isothiocyanate group is known to interact with biological macromolecules, leading to various biological effects.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: In the materials science field, this compound is used in the synthesis of polymers and other advanced materials. Its unique chemical properties make it a valuable component in the design of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 3-Isothiocyanatocyclooct-1-ene involves the interaction of the isothiocyanate group with nucleophilic sites on biological macromolecules. This interaction can lead to the modification of proteins, enzymes, and other cellular components, resulting in various biological effects. The compound may also induce oxidative stress and disrupt cellular signaling pathways, contributing to its antimicrobial and anticancer activities.
Comparison with Similar Compounds
Allyl isothiocyanate: Found in mustard and horseradish, known for its pungent flavor and antimicrobial properties.
Phenyl isothiocyanate: Used in organic synthesis and as a reagent in protein sequencing.
Benzyl isothiocyanate: Studied for its anticancer properties and found in cruciferous vegetables.
Uniqueness: 3-Isothiocyanatocyclooct-1-ene is unique due to its cyclooctene ring structure, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions with biological targets and enhances its reactivity in various chemical reactions.
Properties
CAS No. |
87656-57-3 |
|---|---|
Molecular Formula |
C9H13NS |
Molecular Weight |
167.27 g/mol |
IUPAC Name |
3-isothiocyanatocyclooctene |
InChI |
InChI=1S/C9H13NS/c11-8-10-9-6-4-2-1-3-5-7-9/h4,6,9H,1-3,5,7H2 |
InChI Key |
VBMGVFMMXQCNNB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC=CC(CC1)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


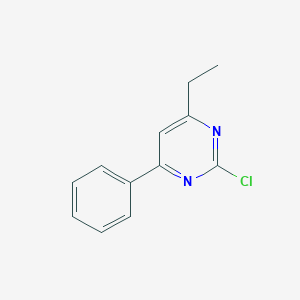
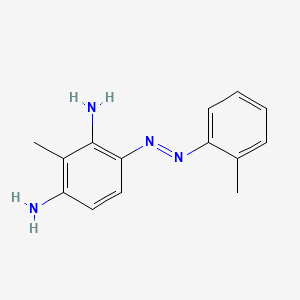
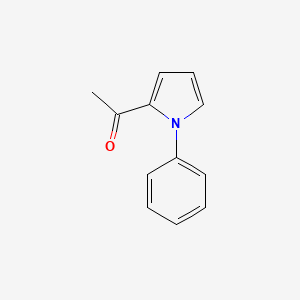



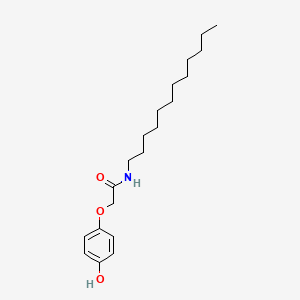
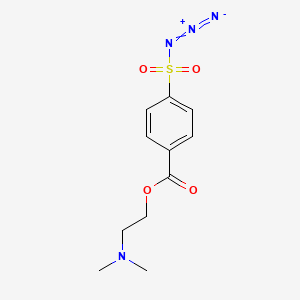
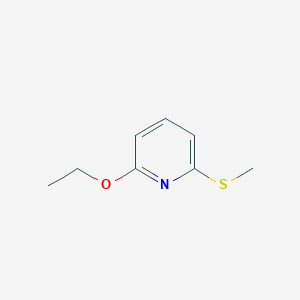
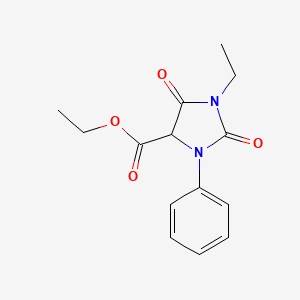

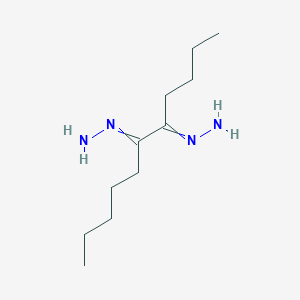
![N-{2-(Dimethylamino)-5-[(E)-(4-nitrophenyl)diazenyl]pyrimidin-4-yl}acetamide](/img/structure/B14404820.png)
phosphanium nitrate](/img/structure/B14404823.png)
